Palmitoyl Aminoethyl Methanethiosulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

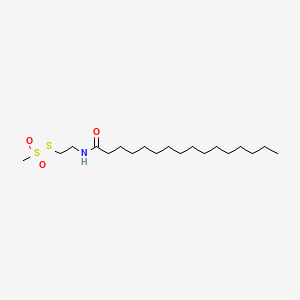

N-(2-methylsulfonylsulfanylethyl)hexadecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO3S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21)20-17-18-24-25(2,22)23/h3-18H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEYIPXVPAKKLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCSS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676096 |

Source

|

| Record name | S-[2-(Hexadecanoylamino)ethyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-30-8 |

Source

|

| Record name | S-[2-(Hexadecanoylamino)ethyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Palmitoyl Aminoethyl Methanethiosulfonate: A Novel Tool for Protein S-Palmitoylation and Biomembrane Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl Aminoethyl Methanethiosulfonate is a specialized amphiphilic reagent designed for the targeted S-palmitoylation of proteins and for the functionalization of lipid bilayers. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications in biochemical research and drug development. We will delve into detailed experimental protocols for its use in protein modification and liposome preparation, as well as analytical methods for the characterization of the resulting conjugates. This document serves as a technical resource for researchers seeking to leverage this powerful tool for studying the role of protein lipidation in cellular processes and for the development of novel therapeutic delivery systems.

Introduction: The Significance of Protein S-Palmitoylation

S-palmitoylation is a reversible post-translational modification that involves the attachment of a 16-carbon palmitic acid to the thiol group of cysteine residues in a protein.[1][2] This lipid modification plays a crucial role in regulating a wide array of cellular processes by influencing protein trafficking, subcellular localization, stability, and protein-protein interactions.[1][3] The dynamic nature of S-palmitoylation, with cycles of acylation and deacylation, allows for rapid control over protein function and signaling pathways.[2] Dysregulation of protein palmitoylation has been implicated in numerous diseases, including cancer, neurological disorders, and infectious diseases, making it an attractive area for therapeutic intervention.[3][4]

This compound emerges as a valuable chemical probe to investigate and manipulate protein S-palmitoylation. Its unique structure, combining a long hydrophobic palmitoyl chain with a reactive methanethiosulfonate (MTS) group, enables the specific and covalent modification of cysteine residues, thereby mimicking natural S-palmitoylation.

Chemical and Physical Properties

This compound is an amphiphilic molecule with the following key characteristics:

| Property | Value | Source |

| Chemical Formula | C19H39NO3S2 | [N/A] |

| Molecular Weight | 393.65 g/mol | [N/A] |

| CAS Number | 1076199-30-8 | [N/A] |

| Appearance | White to off-white solid | [N/A] |

| Solubility | Soluble in organic solvents such as Chloroform, Dichloromethane, and DMSO. | [N/A] |

| Storage | Store at -20°C, protected from moisture and light. MTS reagents are known to hydrolyze in aqueous solutions. | [5][6] |

Mechanism of Action: Thiol-Specific Modification

The reactivity of this compound is centered on its methanethiosulfonate (MTS) group. MTS reagents are highly specific for the thiol group (-SH) of cysteine residues.[7] The reaction proceeds via a nucleophilic attack of the thiolate anion on the sulfur atom of the MTS group, leading to the formation of a stable disulfide bond and the release of methanesulfinic acid.[7]

This reaction is highly efficient and can be performed under mild, physiologically relevant conditions.[7] A key advantage of the disulfide linkage formed is its reversibility. The bond can be cleaved by the addition of reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol, allowing for controlled removal of the palmitoyl group.[5]

Figure 1. Reaction of this compound with a protein cysteine residue.

Synthesis of this compound

Step 1: Activation of N-palmitoyl-ethanolamine

The hydroxyl group of N-palmitoyl-ethanolamine would first be activated to create a good leaving group. This can be achieved by reacting it with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a non-nucleophilic base like triethylamine.

Step 2: Nucleophilic Substitution with a Thiol Source

The activated intermediate would then undergo a nucleophilic substitution reaction with a suitable thiol-containing nucleophile that can be subsequently converted to the methanethiosulfonate.

Disclaimer: This proposed synthesis is hypothetical and has not been experimentally validated. Researchers should consult with synthetic chemists and perform appropriate safety assessments before attempting any chemical synthesis.

Experimental Protocols

Protocol for Protein S-Palmitoylation

This protocol provides a general framework for the S-palmitoylation of a purified protein containing accessible cysteine residues. Optimization of reaction conditions (e.g., reagent concentration, incubation time, and temperature) is recommended for each specific protein.

Materials:

-

Purified protein of interest with at least one cysteine residue.

-

This compound.

-

Anhydrous Dimethyl Sulfoxide (DMSO).

-

Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

-

Reducing agent (e.g., Dithiothreitol - DTT) for quenching and reversal.

-

Protein purification tools (e.g., dialysis, size-exclusion chromatography).

Procedure:

-

Protein Preparation: Ensure the protein sample is in a buffer free of reducing agents. If necessary, perform buffer exchange. The protein concentration should ideally be in the range of 1-10 mg/mL.

-

Reagent Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO immediately before use.[5][6]

-

Labeling Reaction:

-

Add the this compound stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 100-fold molar excess over the protein).

-

Incubate the reaction mixture at room temperature or 37°C for 1-2 hours with gentle agitation.

-

-

Quenching the Reaction: To stop the reaction, add a reducing agent like DTT to a final concentration of 10-20 mM to react with any unreacted MTS reagent.

-

Purification: Remove excess reagent and byproducts by dialysis against the reaction buffer or by using size-exclusion chromatography.

-

Analysis: Confirm the modification using techniques such as mass spectrometry or SDS-PAGE (a shift in molecular weight may be observable).

Figure 2. Workflow for in vitro protein S-palmitoylation.

Protocol for Preparation of Liposomes with Incorporated this compound

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing the amphiphilic this compound using the thin-film hydration method followed by extrusion. This positions the reactive MTS headgroup on the liposome surface, creating a platform for conjugating thiol-containing molecules.

Materials:

-

Lipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC, Cholesterol).

-

This compound.

-

Chloroform or a chloroform/methanol mixture.

-

Hydration Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4).

-

Rotary evaporator.

-

Liposome extrusion equipment with polycarbonate membranes (e.g., 100 nm pore size).

Procedure:

-

Lipid Film Formation:

-

Dissolve the lipids and this compound in chloroform in a round-bottom flask. A typical molar ratio would be 90-95% primary lipid, 5-10% cholesterol, and 1-5% this compound.

-

Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired buffer by adding the buffer to the flask and agitating (e.g., vortexing or gentle shaking) at a temperature above the phase transition temperature of the primary lipid. This will form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To produce uniformly sized SUVs, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). This is typically done by passing the suspension through the extruder 10-20 times.

-

-

Purification and Characterization:

-

Remove any un-encapsulated material by size-exclusion chromatography if necessary.

-

Characterize the liposomes for size distribution (e.g., using dynamic light scattering) and surface charge (zeta potential).

-

Figure 3. Workflow for preparing functionalized liposomes.

Analytical Techniques for Characterization

Confirming the successful S-palmitoylation of a protein is critical. Several analytical techniques can be employed:

-

Mass Spectrometry (MS): This is the gold standard for identifying post-translational modifications.[2][5] Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS can be used to determine the mass shift corresponding to the addition of the palmitoyl aminoethyl group. Tandem MS (MS/MS) can be used to pinpoint the exact cysteine residue that has been modified.[2]

-

SDS-PAGE and Western Blotting: In some cases, the addition of the palmitoyl group may cause a detectable shift in the protein's migration on an SDS-PAGE gel. This can be visualized by Coomassie staining or by Western blotting with an antibody specific to the protein of interest.

-

Acyl-Biotin Exchange (ABE): This chemical method can be used to indirectly detect S-palmitoylation.[2] It involves blocking free thiols, cleaving the thioester bond of the palmitoyl group with hydroxylamine, and then labeling the newly exposed thiol with a biotinylated reagent for detection.

Applications in Research and Drug Development

This compound is a versatile tool with numerous potential applications:

-

Probing Protein-Membrane Interactions: By artificially palmitoylating a protein, researchers can study how this modification influences its association with cellular membranes or lipid rafts.

-

Modulating Protein Function: The addition of a palmitoyl group can alter a protein's conformation and activity. This reagent allows for the controlled investigation of these effects.

-

Studying Signaling Pathways: By controlling the palmitoylation state of key signaling proteins, their role in cellular communication can be elucidated.

-

Drug Delivery: Liposomes functionalized with this compound can be used to conjugate thiol-containing drugs, peptides, or targeting ligands to the liposome surface, creating targeted drug delivery systems.[8]

Conclusion

This compound represents a valuable addition to the chemical biologist's toolkit. Its ability to specifically and reversibly introduce a palmitoyl group onto proteins and to functionalize liposomes opens up new avenues for research into the roles of protein lipidation and for the development of advanced drug delivery platforms. The protocols and information provided in this guide are intended to serve as a starting point for researchers to explore the potential of this powerful reagent in their own work.

References

- Ren, J., Wang, L., & Chen, X. (2013). Direct Detection of S-Palmitoylation by Mass Spectrometry. Analytical Chemistry, 85(15), 7071-7078.

-

Uptima. (n.d.). MTS reagents. Retrieved from [Link]

- Gao, W., Chan, J. M., & Farokhzad, O. C. (2010). pH-Responsive nanoparticles for drug delivery. Molecular Pharmaceutics, 7(6), 1913–1920.

- Yatvin, M. B., Kreutz, W., Horwitz, B. A., & Shinitzky, M. (1980).

- Antimisiaris, S. G., Mourtas, S., & Marazioti, A. (2018). Development of simple thiol-reactive liposome formulations, one-step analysis and physicochemical characterization. Journal of Pharmacy and Pharmacology, 57(5), 627-634.

- Bertozzi, C. R., & Sletten, E. M. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.

- Ji, Y., & Zhang, Q. (2013).

- Wang, Z., Ying, J., Zhang, X., Miao, C., Xiao, Y., Zou, J., & Chen, B. (2023). Small-Molecule Modulation of Protein Lipidation: From Chemical Probes to Therapeutics. Chembiochem : a European journal of chemical biology, 24(14), e202300071.

- Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in enzymology, 293, 123–145.

- Cui, L., Aleksandrov, L., Chang, X. B., Hou, Y. X., & Riordan, J. R. (2007). Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate. The Journal of physiology, 585(Pt 2), 411–424.

- Popp, M. W. (2015). Site-Specific Labeling of Proteins via Sortase: Protocols for the Molecular Biologist. In Site-Specific Protein Labeling (pp. 185-200). Humana Press.

- Forinash, K. D., & Tolia, N. H. (2015). BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes. In Site-Specific Protein Labeling (pp. 201-213). Humana Press.

-

University of Massachusetts Medical School. (n.d.). Stable isotope dimethyl labeling. Retrieved from [Link]

- Bruice, T. C., & Kenyon, G. L. (1982). The reaction of methanethiosulfonates with sulfhydryl groups. Journal of Protein Chemistry, 1(1), 47-58.

- Fantasia, M. J., Stewart, D. S., & Forman, S. A. (2021). Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors. Molecular pharmacology, 100(4), 346–355.

- Lang, R. J., Zholos, A. V., & Povstyan, O. V. (2007). Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca. British journal of pharmacology, 151(4), 489–500.

- Zamyatnin, A. A., Jr, Voronina, O. L., Galkin, O. V., & Zamyatnin, A. A. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Biochimica et biophysica acta. Proteins and proteomics, 1867(10), 875–882.

- Gaponenko, V., & Howarth, J. W. (2000). (A) Labeling reaction scheme for cysteine and tyrosine residues. N....

- Per-Olof, L., & Gronowitz, S. (2017). (PDF) Breaking Kinetic Record for Cysteine Bioconjugation with Organometallic Reagents.

- Forinash, K. D., Yount, J. S., & Tolia, N. H. (2017). Mass-tag labeling for the determination of protein S-fatty acylation. Current protocols in chemical biology, 9(3), 195–206.

- Zhang, W., Chen, X., & Zhang, S. (2023). Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. Journal of Analytical Science and Technology, 14(1), 1-13.

- Drisdel, R. C., & Green, W. N. (2004).

-

European Patent Office. (n.d.). Process for producing N-long-chain acyl acidic amino acids or salts thereof. Retrieved from [Link]

- Costes, Z., & G. (1995).

- Biermann, U., Bornscheuer, U., Meier, M. A., Metzger, J. O., & Schäfer, H. J. (2011). Fatty Acids and their Derivatives as Renewable Platform Molecules for the Chemical Industry. Angewandte Chemie (International ed. in English), 50(17), 3854–3871.

- Chen, Y. M., & Li, Y. (2014). Production of Fatty Acid-Derived Valuable Chemicals in Synthetic Microbes. Frontiers in bioengineering and biotechnology, 2, 75.

- Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640.

- The Organic Chemistry Tutor. (2020, June 26). Fatty Acid Synthesis EVERYTHING YOU NEED TO KNOW MCAT BIOCHEMISTRY (Map of Metabolism) [Video]. YouTube.

- Bitan, G., & Chatterjee, C. (2010). N-Methylcysteine-Mediated Total Chemical Synthesis of Ubiquitin Thioester. Israel journal of chemistry, 50(3), 267–273.

- Davies, B. G., & Davis, B. G. (2000). Glycomethanethiosulfonates: powerful reagents for protein glycosylation. Tetrahedron: Asymmetry, 11(1), 21-24.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-Molecule Modulation of Protein Lipidation: From Chemical Probes to Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSpace [open.bu.edu]

- 6. Proteomics Analysis of Palmitoylation - Creative Proteomics [creative-proteomics.com]

- 7. ttuhsc.edu [ttuhsc.edu]

- 8. Development of simple thiol-reactive liposome formulations, one-step analysis and physicochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Palmitoyl Aminoethyl Methanethiosulfonate (PAM): A Hydrophobic Probe for Cysteine-Rich Environments

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Palmitoyl Aminoethyl Methanethiosulfonate (PAM), a specialized chemical probe designed for the investigation of protein structure, function, and lipid interactions. We will delve into its core chemical properties, mechanism of action, and provide field-proven insights into its application, particularly in the context of studying S-palmitoylation and membrane-associated proteins.

Introduction: The Convergence of Lipidation and Cysteine Reactivity

This compound (PAM) is a unique bifunctional molecule that combines the reactivity of a methanethiosulfonate (MTS) group with the hydrophobicity of a palmitoyl chain. This design allows for the specific targeting and modification of cysteine residues within lipid-rich environments, such as cellular membranes and the hydrophobic cores of proteins. Understanding the interplay between protein lipidation and function is a burgeoning field in cell biology and drug discovery.[1][2] PAM emerges as a valuable tool for dissecting these complex processes.

Protein S-palmitoylation, the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues, is a critical post-translational modification that regulates protein trafficking, localization, and activity.[1][2] The study of this modification has been greatly advanced by the development of chemical probes. PAM, with its palmitoyl moiety, offers a unique approach to investigate the accessibility and reactivity of cysteines in or near lipidated domains.

Core Chemical Properties of this compound

A thorough understanding of the physicochemical properties of PAM is paramount for its effective application in experimental settings.

| Property | Value | Source |

| Chemical Name | S-(2-Palmitamidoethyl) methanesulfonothioate | Pharmaffiliates |

| CAS Number | 1076199-30-8 | Pharmaffiliates |

| Molecular Formula | C₁₉H₃₉NO₃S₂ | Pharmaffiliates |

| Molecular Weight | 393.65 g/mol | Pharmaffiliates |

| Appearance | White to off-white powder | General knowledge |

| Solubility | Soluble in organic solvents such as DMSO and chloroform. Poorly soluble in aqueous solutions. | General knowledge |

| Storage | Store at -20°C, desiccated and protected from light. | General knowledge |

Key Structural Features and Their Implications:

-

Methanethiosulfonate (MTS) Group: This is the reactive headgroup of the molecule. It exhibits high reactivity and specificity towards the thiol group of cysteine residues, forming a stable disulfide bond.

-

Palmitoyl Tail: The 16-carbon saturated fatty acid chain imparts significant hydrophobicity to the molecule. This property is crucial for its partitioning into lipid bilayers and interaction with hydrophobic pockets of proteins.

-

Aminoethyl Linker: This flexible linker connects the reactive MTS headgroup to the hydrophobic palmitoyl tail, providing spatial separation and potentially influencing the accessibility of the MTS group to its target.

Mechanism of Action: Cysteine-Specific Modification

The primary mechanism of action of PAM involves the specific and rapid reaction of its methanethiosulfonate (MTS) group with the sulfhydryl group of cysteine residues in proteins.

The Reaction:

The reaction proceeds via a nucleophilic attack of the thiolate anion (Cys-S⁻) on the sulfur atom of the MTS group, leading to the formation of a mixed disulfide bond between the protein and the palmitoyl aminoethyl moiety. Methanesulfinic acid is released as a byproduct.

Caption: Reaction of PAM with a protein cysteine residue.

Reversibility:

A key feature of the disulfide bond formed is its reversibility. Treatment with reducing agents, such as dithiothreitol (DTT) or β-mercaptoethanol, can cleave the disulfide bond, regenerating the free cysteine on the protein. This allows for controlled experiments and the potential to reverse the effects of the modification.

Synthesis of this compound

-

Activation of Palmitic Acid: Palmitic acid would first be activated to a more reactive form, such as an acyl chloride or an N-hydroxysuccinimide (NHS) ester.

-

Amidation: The activated palmitic acid would then be reacted with a suitable aminoethyl precursor, such as cysteamine (2-aminoethanethiol), to form the corresponding palmitoyl amide.

-

Formation of the Methanethiosulfonate: The thiol group of the palmitoylated aminoethane would then be converted to the methanethiosulfonate. This can be achieved by reacting it with a suitable methanethiosulfonating agent, such as methanesulfonyl chloride in the presence of a base.

Caption: Plausible synthetic workflow for PAM.

Applications in Research and Drug Development

The unique properties of PAM make it a versatile tool for a range of applications, particularly in the study of membrane proteins and lipid-modified proteins.

5.1. Probing Protein-Lipid Interactions:

The hydrophobic palmitoyl tail of PAM allows it to partition into lipid bilayers and interact with the hydrophobic transmembrane domains of proteins. By modifying accessible cysteine residues in these regions, researchers can gain insights into the local lipid environment and how it influences protein structure and function. This approach can be particularly useful for identifying lipid-exposed domains of membrane proteins.[3][4][5]

5.2. Investigating S-Palmitoylation:

PAM can be used as a chemical probe to study the accessibility of cysteine residues that are potential sites of S-palmitoylation. By comparing the reactivity of a cysteine to PAM in its native state versus a state where palmitoylation is inhibited, one can infer the presence and dynamics of this post-translational modification.

5.3. Substituted-Cysteine Accessibility Method (SCAM):

PAM can be employed in SCAM studies to map the solvent-accessible surfaces of proteins, particularly in hydrophobic environments. By systematically introducing cysteine mutations at different positions in a protein and then assessing their reactivity with PAM, it is possible to deduce the secondary and tertiary structure of the protein and identify regions that are buried within the protein core or exposed to the lipid environment.

5.4. Workflow for Identifying PAM-Labeled Proteins:

A typical workflow for identifying proteins labeled by PAM involves a combination of biochemical techniques and mass spectrometry.

Caption: Workflow for identifying PAM-labeled proteins.

This workflow enables the identification of specific proteins that are targeted by PAM, providing valuable information about their cysteine accessibility and localization in lipid-rich environments.[6][7][8][9][10][11]

Experimental Protocols: A Guideline for Application

The following is a generalized protocol for the labeling of proteins with PAM. Researchers should optimize the conditions for their specific protein of interest and experimental system.

6.1. Reagent Preparation:

-

PAM Stock Solution: Prepare a high-concentration stock solution of PAM (e.g., 10-50 mM) in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Due to the hydrophobicity of PAM, ensure it is fully dissolved in DMSO before use.

6.2. Protein Labeling Protocol:

-

Protein Preparation: The protein of interest should be in a suitable buffer at a concentration of 1-10 µM. For membrane proteins, ensure they are properly solubilized in a detergent that does not contain free thiols.

-

Reduction of Disulfide Bonds (Optional): If the target cysteines are in a disulfide bond, pre-treat the protein with a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) at a final concentration of 1-5 mM for 30 minutes at room temperature. Remove the TCEP using a desalting column.

-

Labeling Reaction: Add the PAM stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 100-fold molar excess over the protein). The final concentration of DMSO should be kept below 5% (v/v) to minimize its effect on protein structure.

-

Incubation: Incubate the reaction mixture at room temperature or 4°C for 30 minutes to 2 hours. The optimal time and temperature should be determined empirically.

-

Quenching the Reaction: Stop the labeling reaction by adding a low molecular weight thiol, such as DTT or β-mercaptoethanol, to a final concentration of 10-20 mM to react with any excess PAM. Alternatively, the reaction can be quenched by the addition of a protein denaturant followed by immediate processing for analysis.

-

Removal of Excess Reagent: Excess PAM and quenching reagent can be removed by dialysis, gel filtration, or protein precipitation. For membrane proteins, size-exclusion chromatography in the presence of detergent is often effective.[12][13]

-

Analysis of Labeled Protein: The extent of labeling can be assessed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to detect the mass shift corresponding to the addition of the palmitoyl aminoethyl moiety. Labeled proteins can also be identified by western blotting if an antibody against the protein of interest is available, or through the workflow described in section 5.4.

Conclusion and Future Perspectives

This compound is a powerful chemical tool for the study of protein structure and function in the context of lipid environments. Its unique combination of a cysteine-reactive headgroup and a hydrophobic tail allows for the targeted modification of proteins in membranes and other lipid-rich domains. As our understanding of the importance of protein lipidation in health and disease continues to grow, probes like PAM will become increasingly valuable for dissecting the intricate molecular mechanisms that govern these processes. Future developments may include the synthesis of PAM analogs with different linker lengths, alternative lipid chains, or the incorporation of reporter tags for easier detection and visualization.

References

-

Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples. (URL: [Link])

-

Pharmaffiliates. This compound. (URL: [Link])

-

THE UNIVERSITY OF CHICAGO CHEMICAL BIOLOGY OF THIOESTERS: (1) CHEMICAL APPROACHES TO PROBE THE REGULATION OF S-PALMITOYLATION. (URL: [Link])

-

Measuring S-depalmitoylation activity in vitro and in live cells with fluorescent probes. (URL: [Link])

-

Exploring protein lipidation by mass spectrometry-based proteomics. (URL: [Link])

-

Chemical Proteomics Strategies for Analyzing Protein Lipidation Reveal the Bacterial O-Mycoloylome. (URL: [Link])

-

Chemical Proteomics Strategies for Analyzing Protein Lipidation Reveal the Bacterial O-Mycoloylome. (URL: [Link])

-

An in vivo screen reveals protein-lipid interactions crucial for gating a mechanosensitive channel. (URL: [Link])

-

Optimized labeling of membrane proteins for applications to super-resolution imaging in confined cellular environments using monomeric streptavidin. (URL: [Link])

-

Enhanced Workflow for Identifying Metabolites of Lipid-Modified peptide Therapeutics Using LC-HRMS. (URL: [Link])

-

Membrane Protein Structures and Interactions from Covalent Labeling Coupled with Mass Spectrometry. (URL: [Link])

-

MALDI-MSI-LC-MS/MS Workflow for Single-Section Single Step Combined Proteomics and Quantitative Lipidomics. (URL: [Link])

-

Improved method for the analysis of membrane proteins by mass spectrometry. (URL: [Link])

-

Affinity Labeling of Highly Hydrophobic Integral Membrane Proteins for Proteome-Wide Analysis. (URL: [Link])

-

Labeling Membrane Proteins for Binding Assays. (URL: [Link])

-

Membrane Protein-Lipid Interactions Probed Using Mass Spectrometry. (URL: [Link])

-

Probing membrane protein-lipid interactions. (URL: [Link])

-

Membrane Protein-Lipid Interactions Probed Using Mass Spectrometry. (URL: [Link])

-

Identifying key membrane protein lipid interactions using mass spectrometry. (URL: [Link])

- Process for the preparation of (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetamide and (R). (URL: )

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Membrane Protein-Lipid Interactions Probed Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Identifying key membrane protein lipid interactions using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring protein lipidation by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemical Proteomics Strategies for Analyzing Protein Lipidation Reveal the Bacterial O-Mycoloylome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labs.iqvia.com [labs.iqvia.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Improved method for the analysis of membrane proteins by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimized labeling of membrane proteins for applications to super-resolution imaging in confined cellular environments using monomeric streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. support.nanotempertech.com [support.nanotempertech.com]

Palmitoyl Aminoethyl Methanethiosulfonate mechanism of action

An In-Depth Technical Guide to the Mechanism and Application of Palmitoyl Aminoethyl Methanethiosulfonate (PAE-MTS)

Abstract

This compound (PAE-MTS) is a synthetic, bifunctional chemical probe designed for the targeted covalent modification of membrane-associated proteins. This guide elucidates its core mechanism of action, which leverages a lipid-based membrane anchor and a highly specific, cysteine-reactive warhead. We will deconstruct the function of its constituent chemical moieties, provide a rationale for its design, and present detailed protocols for its application in identifying novel protein targets and elucidating their roles in cellular signaling. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize lipid-based chemical probes for studying protein function at the membrane interface.

Introduction: Bridging Lipid Modification and Covalent Labeling

Protein function is intricately regulated by post-translational modifications (PTMs), which dynamically alter protein localization, activity, and interaction networks. Among these, S-palmitoylation—the reversible attachment of the 16-carbon palmitic acid to cysteine residues—is critical for tethering proteins to cellular membranes, a process essential for numerous signaling cascades.[1][2][3][4] This modification enhances protein hydrophobicity, facilitating association with the lipid bilayer and partitioning into specialized microdomains like lipid rafts.[1][4] The dynamic nature of palmitoylation, governed by palmitoyl acyltransferases (PATs) and acyl-protein thioesterases (APTs), allows for rapid regulation of protein trafficking and function, akin to phosphorylation or ubiquitination.[3][5]

PAE-MTS is a chemical tool designed to mimic aspects of palmitoylation while creating a stable, covalent linkage for downstream analysis. It belongs to a class of lipidated, cysteine-reactive probes that enable researchers to investigate the "membrane-proximal" proteome. Its structure consists of three key components:

-

A Palmitoyl Group: A 16-carbon saturated fatty acid that acts as a hydrophobic membrane anchor.

-

An Aminoethyl Linker: A flexible spacer connecting the anchor to the reactive group.

-

A Methanethiosulfonate (MTS) Group: A highly electrophilic moiety that serves as a "warhead," specifically targeting the sulfhydryl (thiol) group of cysteine residues.[6][7]

The core utility of PAE-MTS lies in its ability to first localize to a membrane environment and then covalently label nearby proteins, providing a snapshot of the proteome in that specific subcellular location.

Core Mechanism of Action: A Two-Step Process

The mechanism of PAE-MTS can be understood as a sequence of two distinct yet coupled events: membrane targeting followed by covalent protein modification.

Step 1: Membrane Targeting and Anchoring

The long, hydrophobic palmitoyl chain is the primary determinant of the molecule's subcellular localization. Upon introduction to a cellular environment, the palmitoyl group spontaneously inserts into the lipid bilayer of cellular membranes (e.g., plasma membrane, Golgi apparatus, endosomes) to minimize its exposure to the aqueous cytoplasm. This anchoring effect concentrates the PAE-MTS probe at the membrane-cytosol interface, effectively increasing its local concentration in the vicinity of membrane-associated proteins.

Step 2: Covalent Modification of Cysteine Residues

Once anchored, the methanethiosulfonate (MTS) group is positioned to react with nucleophiles. The MTS moiety is exceptionally reactive towards the thiol group (-SH) of cysteine residues, which is a strong nucleophile at physiological pH.[6] The reaction is a rapid and specific nucleophilic attack by the cysteinyl sulfur on the electrophilic sulfur of the MTS group. This results in the formation of a stable disulfide bond between the probe and the protein, releasing methanesulfinic acid as a byproduct.[6]

This two-step mechanism is visualized in the workflow below.

Caption: Mechanism of PAE-MTS: Anchoring and Covalent Labeling.

The reaction's high speed and specificity for cysteines are key advantages over other thiol-reactive chemistries like maleimides or iodoacetamides, which can have off-target reactivity and slower kinetics.[6] The resulting disulfide linkage is stable under normal physiological conditions but can be reversed by strong reducing agents like dithiothreitol (DTT), a feature that can be exploited in experimental design.[6]

Experimental Design & Protocols

The primary application of PAE-MTS is in chemical proteomics to identify proteins that reside at or near a cellular membrane. This is achieved by labeling proteins in a cellular context, followed by enrichment and identification via mass spectrometry.

Identifying Protein Targets of PAE-MTS

A typical workflow involves treating live cells with PAE-MTS, lysing the cells, and then using a "click chemistry" handle or a biotinylated version of the probe for affinity purification of labeled proteins. For this guide, we will assume a protocol analogous to the well-established Acyl-Biotinyl Exchange (ABE) methodology, adapted for an exogenous probe.[8]

Workflow Diagram: Target Identification

Caption: Proteomic workflow for identifying PAE-MTS target proteins.

Protocol 1: Labeling of Membrane-Associated Proteins in Cultured Cells

Causality: This protocol is designed to maximize the specific labeling of membrane-proximal proteins. Using live cells ensures that membrane integrity and protein localization are maintained. The choice of a non-reducing lysis buffer is critical to preserve the newly formed disulfide bond between PAE-MTS and its target proteins.

-

Cell Culture: Plate mammalian cells (e.g., HEK293T, HeLa) to achieve 80-90% confluency on the day of the experiment.

-

Reagent Preparation: Prepare a 10 mM stock solution of PAE-MTS in anhydrous DMSO. MTS reagents are susceptible to hydrolysis and should be stored desiccated at -20°C and prepared fresh.[6][7]

-

Cell Treatment: a. Wash cells twice with warm, serum-free media or phosphate-buffered saline (PBS). b. Dilute the PAE-MTS stock solution to a final working concentration (typically 100-500 µM) in serum-free media. c. Incubate cells with the PAE-MTS solution for 15-30 minutes at 37°C. Note: Optimization of concentration and incubation time is recommended for different cell types.

-

Cell Lysis: a. Aspirate the labeling media and wash the cells three times with ice-cold PBS to remove excess reagent. b. Lyse the cells in a non-reducing lysis buffer (e.g., RIPA buffer without DTT or β-mercaptoethanol) containing a protease inhibitor cocktail. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay). The lysate is now ready for downstream target identification.

Protocol 2: Acyl-Biotinyl Exchange for Target Enrichment

Trustworthiness: This protocol includes a crucial negative control—a sample not treated with hydroxylamine (-HA). Proteins enriched in the +HA sample but absent or significantly reduced in the -HA sample are considered high-confidence hits, as this demonstrates that biotinylation was dependent on the cleavage of a thioester or, in this case, the probe-induced disulfide bond.

-

Blocking Free Thiols: a. To 1 mg of protein lysate from Protocol 1, add N-ethylmaleimide (NEM) to a final concentration of 50 mM. b. Incubate at 4°C for 1 hour with gentle rotation to block all free cysteine residues that did not react with PAE-MTS.

-

Precipitation: Precipitate the protein using the chloroform/methanol method to remove excess NEM. Resuspend the protein pellet in a suitable buffer.

-

Disulfide Cleavage and Biotinylation: a. Split the sample into two equal aliquots: the experimental sample (+HA) and the negative control (-HA). b. To the +HA sample, add a solution of 1 M hydroxylamine (HA), pH 7.4, and a biotinylating reagent such as Biotin-HPDP. c. To the -HA sample, add a control buffer (e.g., Tris) instead of hydroxylamine, along with Biotin-HPDP. d. Incubate both samples for 1 hour at room temperature.

-

Affinity Purification: a. Remove excess Biotin-HPDP by protein precipitation. b. Resuspend the pellets and add streptavidin-agarose beads to each sample. c. Incubate for 1-2 hours at 4°C to capture biotinylated proteins.

-

Washing: Wash the beads extensively with high-salt and low-salt buffers to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer) for analysis by western blot or proceed with on-bead digestion for mass spectrometry.[8]

Data Interpretation and Quantitative Analysis

The output from a mass spectrometry experiment will be a list of identified proteins. A semi-quantitative comparison between the +HA and -HA samples is essential for identifying true targets.

| Metric | Description | Expected Result for a True Target |

| Spectral Counts / Intensity (+HA) | Number of MS/MS spectra or summed peptide intensity for a given protein in the experimental sample. | High |

| Spectral Counts / Intensity (-HA) | Number of MS/MS spectra or summed peptide intensity for a given protein in the negative control. | Low or Zero |

| Enrichment Ratio (+HA / -HA) | A quantitative measure of specific enrichment. | High (>3-5 fold) |

Proteins that show a high enrichment ratio are considered strong candidates for being targets of PAE-MTS, indicating they possess a cysteine residue accessible to the membrane-anchored probe.

Conclusion and Future Directions

This compound is a powerful chemical tool for exploring the topology and composition of the membrane-associated proteome. Its mechanism of action, combining membrane partitioning with rapid and specific cysteine chemistry, allows for the covalent capture of proteins in their native subcellular environment. The protocols outlined in this guide provide a framework for using PAE-MTS to identify novel protein targets, which can subsequently be validated to uncover new players in membrane biology and signal transduction. Future iterations of this probe could incorporate functionalities like photocleavable linkers or different lipid anchors to explore other cellular membranes, further expanding the toolkit for chemical biologists and drug discovery professionals.

References

-

Resh, M. D. (2013). Understanding Protein Palmitoylation: Biological Significance and Enzymology. Journal of Biological Chemistry. [Link]

-

Webb, K. J., & Miller, A. L. (1998). Biochemical characterization of a palmitoyl acyltransferase activity that palmitoylates myristoylated proteins. Journal of Biological Chemistry. [Link]

-

Xia, Y., et al. (2023). Protein palmitoylation: an emerging regulator of inflammatory signaling and diseases. Cellular & Molecular Immunology. [Link]

-

Zheng, B., et al. (2021). Function of Protein S-Palmitoylation in Immunity and Immune-Related Diseases. Frontiers in Immunology. [Link]

-

Wikipedia. (n.d.). Palmitoylation. Wikipedia. [Link]

-

Uptima. (n.d.). MTS reagents. Interchim. [Link]

-

Martin, B. R., & Cravatt, B. F. (2013). Chemical approaches for profiling dynamic palmitoylation. Biochemical Society Transactions. [Link]

-

Interchim. (n.d.). Fluorescent MTS. Interchim. [Link]

-

Maurais, A. J., & Weerapana, E. (2019). Reactive-cysteine profiling for drug discovery. Current Opinion in Chemical Biology. [Link]

-

Dris, H., et al. (2021). Identification of palmitoylated proteins in yeast. Nature Protocols. [Link]

Sources

- 1. Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Palmitoylation: Functions, Methods & Disease Links - Creative Proteomics [creative-proteomics.com]

- 3. Frontiers | Protein palmitoylation: an emerging regulator of inflammatory signaling and diseases [frontiersin.org]

- 4. Palmitoylation - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Function of Protein S-Palmitoylation in Immunity and Immune-Related Diseases [frontiersin.org]

- 6. ttuhsc.edu [ttuhsc.edu]

- 7. interchim.fr [interchim.fr]

- 8. Palmitoylated proteins: purification and identification | Springer Nature Experiments [experiments.springernature.com]

A Senior Application Scientist's Guide to Investigating Protein S-Palmitoylation: Leveraging Thiol-Reactive Chemistry

Foreword

Protein S-palmitoylation, the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues, is a critical post-translational modification that governs the life of a protein.[1][2] It acts as a dynamic switch, modulating a protein's location, stability, interactions, and ultimately, its function within the cell.[3][4] This process is fundamental to cellular signaling, membrane trafficking, and synaptic plasticity.[3][5] Consequently, the dysregulation of S-palmitoylation is increasingly implicated in a host of human diseases, including cancers, metabolic disorders, and neurodegenerative conditions, making it a compelling area for therapeutic development.[3][6][7][8]

However, studying this modification is not without its challenges. The labile nature of the thioester bond linking palmitate to cysteine and the hydrophobicity of the lipid moiety complicate biochemical analysis.[9] To navigate these complexities, researchers have developed a sophisticated toolkit of chemical biology strategies. This guide provides an in-depth exploration of these methods, with a particular focus on the principles of thiol-reactive chemistry that underpin the most robust techniques for detecting and quantifying endogenous S-palmitoylation. We will delve into the causality behind experimental choices, provide validated protocols, and discuss the future of this exciting field.

Section 1: The Dynamic S-Palmitoylation Cycle

S-palmitoylation is not a static event but a dynamic cycle of lipid addition and removal, akin to phosphorylation.[2] This rapid turnover allows the cell to exert precise spatiotemporal control over protein function.[2]

-

Writing the Mark - Palmitoyl Acyltransferases (PATs): The addition of palmitate is catalyzed by a family of 23 enzymes in humans known as the Zinc Finger DHHC-domain containing (ZDHHC) palmitoyl acyltransferases (PATs).[9][10] These integral membrane proteins transfer a palmitoyl group from palmitoyl-CoA to a substrate's cysteine residue.[9][11]

-

Erasing the Mark - Acyl-Protein Thioesterases (APTs): The removal of palmitate is mediated by depalmitoylating enzymes, primarily acyl-protein thioesterases (APTs) and palmitoyl-protein thioesterases (PPTs), which hydrolyze the thioester linkage.[1][12]

This enzymatic tug-of-war dictates the palmitoylation status of a protein, influencing everything from its association with membranes to its participation in signaling cascades.[1][4][13]

Caption: The enzymatic cycle of S-palmitoylation and depalmitoylation.

Section 2: Methodologies for Detecting S-Palmitoylation

Directly detecting S-palmitoylation requires methods that can distinguish the thioester-linked cysteine from the much larger pool of unmodified (free) cysteine thiols. The two dominant strategies are metabolic labeling and acyl-exchange chemistry.

| Technique | Principle | Advantages | Limitations |

| Metabolic Labeling | Cells are incubated with a palmitate analog (e.g., containing an alkyne tag). This analog is incorporated into proteins by cellular machinery. Tagged proteins are then detected via "click chemistry".[14][15] | Captures dynamic, ongoing palmitoylation. Can be used in living cells for imaging. | The analog can be metabolized by the cell, leading to off-target labeling.[9] May not label all proteins equally. Requires specialized reagents. |

| Acyl-Exchange | Detects endogenous palmitoylation in cell/tissue lysates. Involves a three-step chemical process: (1) Block free thiols, (2) Cleave palmitate thioesters, (3) Label the newly revealed thiols. | Detects the native palmitoylation state at the time of lysis. High specificity when controlled properly. Does not require metabolic perturbation. | Provides a snapshot in time, not a dynamic view. Performed on lysates, not intact cells. |

This guide will focus on the Acyl-Exchange methods, as they form the bedrock of biochemical validation for S-palmitoylation.

Section 3: The Chemistry of Acyl-Exchange: A Role for Methanethiosulfonates

The power of acyl-exchange methods lies in their chemical specificity. The entire premise rests on the ability to selectively and irreversibly block all free cysteine thiols before liberating the thiols that were protected by a palmitoyl group. This is where thiol-reactive chemistry, particularly the use of methanethiosulfonate (MTS) reagents, becomes critical.

Mechanism of MTS Reagents: MTS compounds are highly reactive towards sulfhydryl groups (-SH) on cysteine residues. The reaction proceeds via nucleophilic attack of the thiolate anion on the sulfur atom of the thiosulfonate, forming a stable mixed disulfide bond and releasing methanesulfinic acid.[16] This reaction is rapid and specific under mild conditions.[16]

Application in S-Palmitoylation Assays: While N-Ethylmaleimide (NEM) is commonly used in Acyl-Biotin Exchange (ABE), Methyl Methanethiosulfonate (MMTS) is a key reagent in the Acyl-Resin Assisted Capture (Acyl-RAC) protocol.[17]

-

The Causality of Blocking: The initial blocking step with MMTS or NEM is the most crucial for the validity of the entire experiment. Its purpose is to create a "clean slate" where the only potential source of free thiols in subsequent steps is from cleaved thioesters. Incomplete blocking will lead to a high background and false-positive results, as non-palmitoylated proteins with accessible cysteines would be captured or labeled.

The Hypothetical MTS-Palmitate Probe: The specific molecule "Palmitoyl Aminoethyl Methanethiosulfonate" is not a standard reagent in this field. However, its theoretical structure—a palmitoyl "head" and an MTS "tail"—suggests a potential function as a chemical palmitoylating agent. It could be used in vitro to directly attach a palmitoyl group to purified proteins via the MTS-cysteine disulfide reaction, serving as a tool to study the functional consequences of palmitoylation on a specific protein without requiring a DHHC enzyme. This highlights how the fundamental principles of MTS chemistry can be envisioned for creating novel research tools.

Section 4: Detailed Experimental Protocols

Trustworthiness in science is built on reproducible, self-validating protocols. The key to both Acyl-RAC and ABE is the inclusion of a negative control that omits the thioester cleavage agent, hydroxylamine (HAM). A true palmitoylation signal must be present in the +HAM sample and absent or significantly reduced in the -HAM sample.

Protocol 1: Acyl-Resin Assisted Capture (Acyl-RAC)

Acyl-RAC is an elegant method that enriches S-palmitoylated proteins by capturing them on a thiol-reactive resin.[17][18][19] It involves fewer steps than ABE and avoids potential steric hindrance issues associated with biotinylation.[17]

Caption: Workflow for the Acyl-Resin Assisted Capture (Acyl-RAC) assay.

Step-by-Step Methodology:

-

Lysis & Protein Preparation:

-

Harvest cells and lyse in an appropriate buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% NP-40, protease inhibitors).

-

Determine protein concentration using a standard assay (e.g., BCA). Normalize all samples to the same concentration (typically 1-2 mg/mL).

-

-

Blocking of Free Thiols:

-

To 1 mg of protein lysate, add a final concentration of ~25 mM Methyl Methanethiosulfonate (MMTS).

-

Causality: This high concentration ensures that all readily accessible, non-acylated cysteine thiols are blocked, preventing them from reacting with the capture resin later.

-

Incubate at 40°C for 20 minutes with agitation.

-

Precipitate proteins using ice-cold acetone to remove excess MMTS. Wash the protein pellet multiple times.

-

-

Thioester Cleavage and Capture:

-

Resuspend the protein pellet in a binding buffer.

-

Divide the sample into two equal aliquots: the experimental tube (+HAM) and the negative control tube (-HAM).

-

To the +HAM tube, add a final concentration of 0.5 M neutral hydroxylamine (NH₂OH).

-

To the -HAM tube, add an equivalent volume of a control buffer (e.g., Tris or NaCl) to control for incubation effects.

-

Causality: Neutral hydroxylamine specifically cleaves the thioester bond linking palmitate to cysteine, but does not break other bonds like disulfides. This step liberates the specific thiols that were previously palmitoylated.

-

Immediately add Thiopropyl Sepharose resin to both tubes.

-

Incubate for 2-4 hours at room temperature with end-over-end rotation.

-

-

Washing and Elution:

-

Wash the resin extensively to remove non-specifically bound proteins. A series of washes with high salt buffer and/or mild detergent is recommended.

-

Elute the captured proteins from the resin by adding a sample buffer containing a strong reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol.

-

Causality: The reducing agent breaks the disulfide bond formed between the protein's cysteine and the Sepharose resin, releasing the enriched, formerly palmitoylated proteins.

-

-

Analysis:

-

Analyze the eluates by SDS-PAGE and Western blotting for a specific protein of interest or by mass spectrometry for proteome-wide discovery. A strong signal in the +HAM lane and a weak or absent signal in the -HAM lane confirms S-palmitoylation.

-

Protocol 2: Acyl-Biotin Exchange (ABE)

The ABE assay follows a similar logic but uses biotinylation as the detection method instead of resin capture.[20][21][22]

Step-by-Step Methodology:

-

Lysis & Blocking:

-

Perform lysis and protein quantification as described for Acyl-RAC.

-

Block free thiols using N-Ethylmaleimide (NEM) at a concentration of ~50 mM. Incubate for 1 hour at 4°C.

-

Remove excess NEM via acetone precipitation.

-

-

Thioester Cleavage:

-

Resuspend the protein pellet and divide into +HAM and -HAM aliquots.

-

Treat the +HAM sample with 0.5 M neutral hydroxylamine for 1 hour at room temperature. Treat the -HAM control with a buffer.

-

-

Biotinylation of Newly Exposed Thiols:

-

Label the newly freed thiols by adding a thiol-reactive biotinylating reagent, such as HPDP-Biotin, to both samples.

-

Causality: HPDP-Biotin contains a pyridyl disulfide group that reacts specifically with free thiols, forming a stable disulfide bond and covalently attaching a biotin tag only to those cysteines that were unmasked by hydroxylamine.

-

Incubate for 1 hour at room temperature.

-

-

Affinity Purification & Analysis:

-

Capture the biotinylated proteins using streptavidin-conjugated beads (e.g., agarose or magnetic beads).

-

Wash the beads thoroughly to remove non-biotinylated proteins.

-

Elute the proteins from the beads using a reducing sample buffer.

-

Analyze by Western blotting. The presence of your protein of interest in the +HAM eluate confirms palmitoylation.

-

Section 5: Future Perspectives & Drug Development

The critical role of S-palmitoylation in disease has made its regulatory enzymes, the DHHC-PATs and APTs, attractive targets for drug development.[7][12][23] However, significant challenges remain. The 23 DHHC enzymes have overlapping substrate specificities, making the development of highly selective inhibitors difficult.[23]

Future progress will depend on:

-

Developing Specific Inhibitors: High-throughput screening and rational drug design are needed to create potent and selective inhibitors for individual DHHC enzymes or APTs.[24]

-

Advanced Chemical Probes: The design of novel chemical tools, perhaps inspired by the hypothetical MTS-palmitate structure, will allow for more precise manipulation and visualization of palmitoylation in living systems.

-

Structural Biology: High-resolution structures of DHHC-substrate complexes will be invaluable for understanding the mechanisms of substrate recognition and for designing targeted therapeutics.[24]

By combining the robust biochemical validation provided by methods like Acyl-RAC with advanced chemical and genetic tools, the scientific community is poised to unravel the full complexity of S-palmitoylation and translate this fundamental biological process into novel therapeutic strategies.

References

- Charron, G., Wilson, J., & Hang, H. C. (2009). Chemical tools for understanding protein lipidation in eukaryotes. Current Opinion in Chemical Biology.

- Zaballa, M. E., & van der Goot, F. G. (2018). Exploring Protein Lipidation with Chemical Biology. PMC - PubMed Central.

- Qu, M., Zhou, X., & Li, H. (2021). Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development. Semantic Scholar.

- Linder, M. E., & Deschenes, R. J. (2003). Palmitoylation of intracellular signaling proteins: regulation and function. PubMed.

- Fuller, W., & Reilly, J. (2020). Therapeutic targeting of protein S-acylation for the treatment of disease. PubMed.

- Fuller, W., & Reilly, J. (2020). Therapeutic targeting of protein S-acylation for the treatment of disease. ResearchGate.

- Unknown Author. (2025). Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC). Unknown Source.

- Qu, M., et al. (2021). Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development. International Journal of Biological Sciences.

- Hang, H. C., et al. (Unknown Year). Selective enrichment and direct analysis of protein S-palmitoylation sites. PMC - NIH.

- Unknown Author. (2025). Recent advances in S-palmitoylation and its emerging roles in human diseases. PMC.

- Linder, M. E., & Deschenes, R. J. (2017). Protein S-palmitoylation in cellular differentiation. PMC - NIH.

- Unknown Author. (2025). Palmitoylation: an emerging therapeutic target bridging physiology and disease. PMC.

- Forrester, M. T., et al. (Unknown Year). Detection of Protein S-Acylation using Acyl-Resin Assisted Capture. PMC - NIH.

- Unknown Author. (Unknown Year). Advances in targeting protein S-palmitoylation in tumor immunity and therapy. PMC - NIH.

- Leishman, E., et al. (2024). Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay. PubMed.

- Forrester, M. T., et al. (2010). Site-specific analysis of protein S-acylation by resin-assisted capture. PubMed - NIH.

- Unknown Author. (Unknown Year). CAPTUREome S-Palmitoylated Protein Kit. Bamji Lab.

- Tate, E. (2013). Chemical proteomics: a powerful tool for exploring protein lipidation. Portland Press.

- Brigidi, G. S., & Bamji, S. X. (2013). Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE). PMC - NIH.

- Tate, E. (2012). Chemical proteomics: a powerful tool for exploring protein lipidation. YouTube.

- Brigidi, G. S., & Bamji, S. X. (2013). Schematic of the Immunoprecipitation and Acyl-Biotin Exchange (IP-ABE)... ResearchGate.

- Unknown Author. (2024). exploring-protein-s-palmitoylation-mechanisms-detection-and-strategies-for-inhibitor-discovery. Ask this paper | Bohrium.

- Unknown Author. (2025). Exploring Protein Lipidation with Chemical Biology | Request PDF. ResearchGate.

- Howlett, C., et al. (Unknown Year). Principles of the acyl-biotin exchange and acyl-resin-assisted capture... ResearchGate.

- Di Modica, S., et al. (2023). A Simple, Semi-Quantitative Acyl Biotin Exchange-Based Method to Detect Protein S-Palmitoylation Levels. NIH.

- Davda, D., & Martin, B. R. (Unknown Year). Understanding Protein Palmitoylation: Biological Significance and Enzymology. PMC - NIH.

- Unknown Author. (Unknown Year). MTS reagents. Unknown Source.

- Gao, X., & Hannoush, R. N. (2023). Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples. Unknown Source.

- Unknown Author. (Unknown Year). Palmitoylation. Wikipedia.

- Blaskovic, S., Blanc, M., & van der Goot, F. G. (2013). What does S-palmitoylation do to membrane proteins? PubMed.

- Blaskovic, S., Blanc, M., & van der Goot, F. G. (2025). What does S-palmitoylation do to membrane proteins? | Request PDF. ResearchGate.

- Liu, S., et al. (2021). Function of Protein S-Palmitoylation in Immunity and Immune-Related Diseases. PMC.

- Unknown Author. (Unknown Year). Protein S-palmitoylation modification: implications in tumor and tumor immune microenvironment. Frontiers.

- Madl, J., et al. (Unknown Year). Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry. PubMed Central.

- Linder, M. E. (2007). Use of analogs and inhibitors to study the functional significance of protein palmitoylation. Unknown Source.

- Unknown Author. (Unknown Year). Physiological effects of S-palmitoylation. S-palmitoylation of proteins... ResearchGate.

- Knafo, S., & Esteban, J. A. (Unknown Year). S-Palmitoylation of Synaptic Proteins in Neuronal Plasticity in Normal and Pathological Brains. MDPI.

- Hemsley, P. A., & Grierson, C. S. (2025). (PDF) Assaying protein palmitoylation in plants. ResearchGate.

- Sparatore, A., et al. (2025). (PDF) Synthesis of new dithiolethione and methanethiosulfonate systems endowed with pharmaceutical interest. ResearchGate.

- Kostiuk, M. A., et al. (Unknown Year). Post-translational palmitoylation of metabolic proteins. PMC - PubMed Central.

Sources

- 1. Palmitoylation of intracellular signaling proteins: regulation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein S-palmitoylation in cellular differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in S-palmitoylation and its emerging roles in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Function of Protein S-Palmitoylation in Immunity and Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Therapeutic targeting of protein S-acylation for the treatment of disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development [ijbs.com]

- 9. Selective enrichment and direct analysis of protein S-palmitoylation sites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in targeting protein S-palmitoylation in tumor immunity and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Protein S-palmitoylation modification: implications in tumor and tumor immune microenvironment [frontiersin.org]

- 12. Palmitoylation: an emerging therapeutic target bridging physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. portlandpress.com [portlandpress.com]

- 15. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ttuhsc.edu [ttuhsc.edu]

- 17. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC) [agris.fao.org]

- 19. Site-specific analysis of protein S-acylation by resin-assisted capture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Exploring Protein S -Palmitoylation: Mechanisms, Detection, and Strategies for Inhibitor Discovery: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

A Technical Guide to the Role of S-Palmitoylation in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-palmitoylation, the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues, is a critical post-translational modification (PTM) governing the function of a vast array of cellular proteins.[1][2][3] Unlike other forms of lipidation, its dynamic and reversible nature, orchestrated by a dedicated enzymatic machinery, positions palmitoylation as a key molecular switch in signal transduction.[4][5][6] This guide provides an in-depth examination of the molecular mechanisms, functional consequences, and key signaling pathways regulated by S-palmitoylation. It further details authoritative, field-proven methodologies for the detection and analysis of protein palmitoylation, offering a robust framework for researchers. Finally, it explores the burgeoning landscape of palmitoylation as a therapeutic target in diseases ranging from cancer to neurological disorders, providing insights for drug development professionals.[7][8][9]

Introduction: The Palmitoyl Switch

Protein S-palmitoylation (a sub-class of S-acylation) is the covalent attachment of a palmitate group to the thiol side chain of a cysteine residue via a thioester bond.[2][3] First reported in 1979, it is now understood to be one of the most common PTMs, with estimates suggesting that over 10% of the human proteome may be subject to this modification.[1][10][11]

The defining feature of S-palmitoylation is its reversibility.[4][12] The thioester linkage is labile and can be cleaved by specific enzymes, allowing for dynamic cycles of acylation and deacylation.[13] This "palmitoylation cycle" acts as a rapid regulatory switch, analogous to phosphorylation or ubiquitination, that fine-tunes protein activity in response to cellular signals.[5][14][15] This dynamic nature governs a protein's lifecycle in several fundamental ways:

-

Subcellular Localization and Trafficking: By increasing a protein's hydrophobicity, palmitoylation promotes its association with cellular membranes, facilitating its transport from the Golgi and ER to the plasma membrane and enabling shuttling between membrane compartments.[2][10][16]

-

Protein-Protein Interactions: The modification can create or unmask binding sites, modulating the assembly of signaling complexes.[2][4]

-

Protein Stability: Palmitoylation can protect proteins from degradation or, conversely, target them for turnover.[1][10]

-

Enzymatic Activity: The conformational changes induced by palmitoylation can directly alter the catalytic activity of enzymes.[2][11]

Dysregulation of this precise control mechanism is implicated in a growing list of human diseases, including cancer, metabolic syndrome, and neurodegenerative disorders, making the enzymes of the palmitoylation cycle attractive therapeutic targets.[1][7][8][14]

The Molecular Machinery: Writers and Erasers

The dynamic state of protein palmitoylation is maintained by the opposing actions of two key enzyme families: the "writers" that add palmitate and the "erasers" that remove it.

The "Writers": Zinc Finger DHHC-Type Acyltransferases (zDHHC-PATs)

Protein S-palmitoylation is catalyzed by a family of integral membrane enzymes known as protein acyltransferases (PATs), characterized by a highly conserved Zinc finger domain containing a DHHC (Asp-His-His-Cys) motif.[5][17][18] In mammals, 23 distinct zDHHC enzymes have been identified, each exhibiting specific subcellular localizations (primarily ER and Golgi) and substrate preferences, which provides a layer of regulatory complexity.[8][17]

The catalytic mechanism proceeds via a two-step "ping-pong" model:[18][19][20]

-

Autoacylation: The zDHHC enzyme first catalyzes its own acylation, transferring a palmitoyl group from palmitoyl-CoA to the cysteine residue within its DHHC motif, forming a transient acyl-enzyme intermediate.[18][19][21]

-

Acyl Transfer: The enzyme then transfers the palmitoyl group from its active site to a specific cysteine residue on the target substrate protein.[18][19][21]

The "Erasers": Acyl-Protein Thioesterases (APTs)

The removal of palmitate is catalyzed by a class of enzymes called acyl-protein thioesterases (APTs), which hydrolyze the thioester bond.[8][9] This depalmitoylation step is crucial for the dynamism of the system, allowing proteins to detach from membranes and shuttle to other cellular locations.[13] Key families of depalmitoylating enzymes include:

-

Acyl-Protein Thioesterases (APT1/2): Cytosolic enzymes that act on a broad range of substrates, including the Ras family of oncoproteins.[17][22]

-

Palmitoyl-Protein Thioesterases (PPTs): A family of enzymes involved in depalmitoylation.[19]

-

ABHD17 Family: A more recently identified family of plasma membrane-associated thioesterases that contribute to the depalmitoylation of proteins like N-Ras.[8][22]

The balance between zDHHC and APT activity determines the palmitoylation status of a protein at any given time, thereby controlling its function and localization.[8][17]

Functional Consequences & Key Signaling Pathways

The palmitoylation cycle is a master regulator of signal transduction. By controlling the location and interaction partners of key signaling proteins, it influences the flow of information through critical cellular pathways.

Ras Family GTPases and Cancer Signaling

The oncogenic activity of Ras proteins (H-Ras, N-Ras, and K-Ras4A) is fundamentally dependent on their localization to the plasma membrane, a process governed by palmitoylation.[3][23][24] Following an initial farnesylation step, Ras proteins are trafficked to the Golgi apparatus where they are palmitoylated by a complex of zDHHC9 and its partner protein, GCP16 (Golga7).[24][25][26] This modification is essential for their subsequent transport to and stable anchoring at the plasma membrane, where they can engage downstream effectors like the PI3K/Akt and MAPK/ERK pathways.[3][23]

The cycle is completed by APTs, which depalmitoylate Ras, releasing it from the plasma membrane and allowing it to traffic back to the Golgi for re-palmitoylation.[26] This dynamic cycling controls not only the subcellular distribution of Ras but also its segregation into specific membrane microdomains (e.g., lipid rafts), which is crucial for efficient signal transmission.[24][26] Consequently, inhibiting Ras palmitoylation has emerged as a promising therapeutic strategy for cancers driven by Ras mutations.[3][25]

Wnt Signaling Pathway

Wnt proteins are secreted signaling molecules essential for embryonic development and tissue homeostasis. The secretion and activity of many of the 19 human Wnt proteins are dependent on a specific O-palmitoylation (palmitoleoylation) event.[3] This modification is catalyzed by the enzyme Porcupine (Porcn), an ER-resident acyltransferase. Palmitoylation of a conserved serine residue is critical for Wnt to be recognized by its carrier protein, Wntless (Wls), which is required for its transport out of the ER and subsequent secretion from the cell.[3] Inhibiting Porcn blocks Wnt signaling and has become a key strategy for treating Wnt-driven cancers.[3]

Synaptic Signaling and Neurological Disorders

In the nervous system, dynamic palmitoylation is a cornerstone of synaptic plasticity.[15][27] A vast number of neuronal proteins, including scaffolding proteins, neurotransmitter receptors, and ion channels, are regulated by palmitoylation.[15] A prime example is the postsynaptic density protein-95 (PSD-95), a key scaffolding molecule at excitatory synapses. The dynamic turnover of palmitate on PSD-95, regulated by zDHHCs and APTs, controls its clustering at the synapse and its ability to regulate the number of AMPA receptors, thereby directly modulating synaptic strength.[15] Aberrant palmitoylation of synaptic proteins is linked to numerous neurological and psychiatric disorders, including Huntington's disease, schizophrenia, and X-linked intellectual disability.[15][20][27]

Methodologies for Studying Protein Palmitoylation

Investigating this dynamic PTM requires specialized techniques. Traditional methods relying on metabolic labeling with radioactive [³H]-palmitate are often slow and lack sensitivity.[28][29] Modern approaches offer greater speed, sensitivity, and specificity.

Comparison of Key Methodologies

| Method | Principle | Advantages | Disadvantages |

| Metabolic Labeling with "Clickable" Analogs | Cells are incubated with fatty acid analogs (e.g., 17-ODYA) containing an alkyne group. These are incorporated into proteins, which are then tagged with biotin or a fluorophore via a "click chemistry" reaction.[28][30][31] | Highly sensitive; allows for pulse-chase analysis of palmitate turnover; suitable for in vivo studies.[28][32] | Requires cell culture; potential for analogs to have off-target effects; may not label all proteins equally. |

| Acyl-Biotin Exchange (ABE) | A chemical method performed on cell lysates.[33] Free thiols are blocked, thioester-linked palmitate is cleaved with hydroxylamine (HAM), and the newly exposed thiols are labeled with biotin.[29][33][34] | No metabolic labeling required; can be used on tissue samples; directly detects S-acylation.[33][35] | Can have higher background if free thiol blocking is incomplete; less suitable for turnover studies. |

| Mass Spectrometry (MS)-Based Proteomics | Coupled with enrichment methods like ABE or click chemistry, MS can identify thousands of palmitoylated proteins and map specific modification sites.[1][12] | Provides global, unbiased identification of the "palmitoylome"; can quantify changes in palmitoylation levels across different conditions.[1][4] | Technically demanding; requires sophisticated instrumentation and bioinformatics. |

Experimental Protocol: Acyl-Biotin Exchange (ABE) Assay

This protocol provides a robust method for detecting the palmitoylation of a specific protein of interest from cell lysates, followed by western blot analysis.

Causality and Self-Validation: The critical step for ensuring trustworthiness is the inclusion of a negative control sample that is processed identically but without the addition of hydroxylamine (HAM). A true palmitoylation signal will only be present in the +HAM sample, as this is the only condition where the thioester bond is cleaved to reveal the specific cysteine for biotinylation. The initial blocking of all free thiols with N-ethylmaleimide (NEM) is essential to prevent non-specific labeling of non-palmitoylated cysteines.

Materials:

-

Lysis Buffer: RIPA buffer or similar, supplemented with protease inhibitors.

-

Blocking Buffer: Lysis buffer containing 50 mM N-ethylmaleimide (NEM). Prepare fresh.

-

Hydroxylamine (HAM) Solution: 0.7 M Hydroxylamine-HCl, pH 7.4. Prepare fresh.

-

Control Buffer: 0.7 M Tris-HCl, pH 7.4.

-

Labeling Reagent: 1 µM Biotin-HPDP in a suitable solvent.

-

Streptavidin-agarose beads.

-

Standard western blotting reagents.

Step-by-Step Methodology:

-

Cell Lysis: Lyse cultured cells or homogenized tissue in Lysis Buffer. Centrifuge to pellet debris and collect the supernatant. Quantify protein concentration.

-

Blocking Free Thiols: Add a concentrated NEM solution to the lysate to a final concentration of 25 mM. Incubate for 1 hour at 4°C with rotation. This step is critical to block all non-palmitoylated cysteines.

-

Protein Precipitation: Precipitate the protein using a chloroform/methanol method to remove excess NEM. Resuspend the protein pellet in a buffer containing SDS.

-

Thioester Cleavage: Divide the sample into two equal aliquots.

-

+HAM (Test sample): Add an equal volume of HAM Solution.

-

-HAM (Negative control): Add an equal volume of Control Buffer (Tris-HCl).

-

Incubate both samples for 1 hour at room temperature.

-

-

Biotin Labeling: Add the Biotin-HPDP labeling reagent to both samples. Incubate for 1 hour at room temperature. This step labels the newly exposed thiols in the +HAM sample.

-

Affinity Capture: Add streptavidin-agarose beads to both samples and incubate for 1-2 hours at 4°C to capture biotinylated proteins.

-